molecular formula C9H11ClN4O2 B2864103 1-(2-Chloro-5-pyridylmethylamino)-1-methylamino-2-nitroethylene CAS No. 120738-58-1

1-(2-Chloro-5-pyridylmethylamino)-1-methylamino-2-nitroethylene

Cat. No. B2864103
M. Wt: 242.66
InChI Key: HVEUAXZJMGUHAT-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05084459

Procedure details

A mixture of 2.0 g of 1-(6-chloro-3-pyridylmethylamino)-1-methylthio-2-nitroethylene, 1.8 g of 40% aqueous methylamine solution and 20 ml of acetonitrile was refluxed for 3 hours and, then concentrated. The residue was washed with dichloromethane to give 1.73 g of 1-(6-chloro-3-pyridylmethylamino)-1-methylamino-2-nitroethylene. Mp 181°-183° C.
Name
1-(6-chloro-3-pyridylmethylamino)-1-methylthio-2-nitroethylene
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][NH:9][C:10](SC)=[CH:11][N+:12]([O-:14])=[O:13])=[CH:4][CH:3]=1.[CH3:17][NH2:18]>C(#N)C>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][NH:9][C:10]([NH:18][CH3:17])=[CH:11][N+:12]([O-:14])=[O:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(6-chloro-3-pyridylmethylamino)-1-methylthio-2-nitroethylene
Quantity
2 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CNC(=C[N+](=O)[O-])SC
Name
Quantity
1.8 g
Type
reactant
Smiles
CN
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The residue was washed with dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CNC(=C[N+](=O)[O-])NC
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.